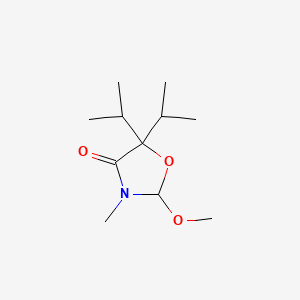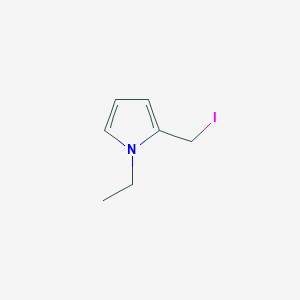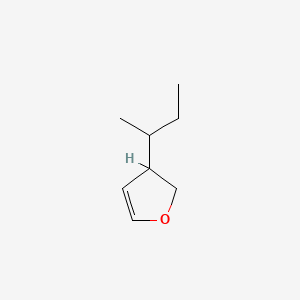![molecular formula C22H20N4O3 B13951527 4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo- is a complex organic compound with significant potential in various scientific fields. This compound is part of the quinolizine family, known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of quinoline derivatives with piperazine and cyanobenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl, altering the compound’s properties.
Substitution: The piperazine ring allows for substitution reactions, introducing different substituents to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinolizine derivatives with altered biological activities. These derivatives are often screened for potential therapeutic applications .
Aplicaciones Científicas De Investigación
4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as an anti-HIV agent due to its ability to inhibit HIV integrase.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo- involves its interaction with specific molecular targets. In the case of its anti-HIV activity, the compound inhibits HIV integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome. This action is facilitated by the compound’s ability to chelate metal ions required for the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinolizine derivatives such as:
- 4H-Quinolizine-3-carboxylic acid, 1-(1-naphthalenyl)-4-oxo-
- 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives with various substituents .
Uniqueness
What sets 4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo- apart is its specific substitution pattern, which imparts unique biological activities and chemical properties. The presence of the piperazine ring and the cyanophenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C22H20N4O3 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
1-[[4-(4-cyanophenyl)piperazin-1-yl]methyl]-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C22H20N4O3/c23-14-16-4-6-18(7-5-16)25-11-9-24(10-12-25)15-17-13-19(22(28)29)21(27)26-8-2-1-3-20(17)26/h1-8,13H,9-12,15H2,(H,28,29) |
Clave InChI |
CACJJIUIFBOUQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=C3C=CC=CN3C(=O)C(=C2)C(=O)O)C4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)











